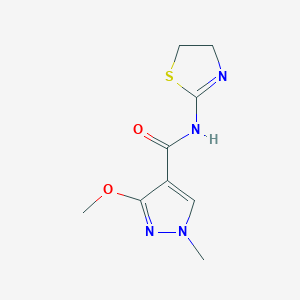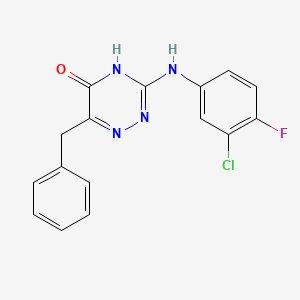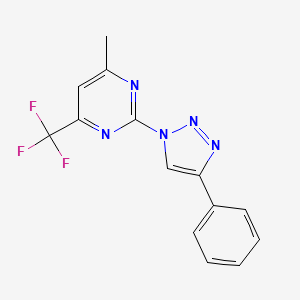
(3-(1H-pyrazol-1-yl)phenyl)(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "(3-(1H-pyrazol-1-yl)phenyl)(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)methanone" involves multiple steps, including the formation of pyrazole and triazole rings. Notably, Cao et al. (2010) synthesized a similar compound using a method characterized by Dimroth rearrangement during synthesis, indicating the complexity and intricacy involved in constructing such molecules (Cao et al., 2010).
Molecular Structure Analysis
The crystal structure of related compounds reveals detailed information about their molecular geometry. For instance, Cao et al. (2010) described the crystal structure of a compound with a molecular formula C20H18N6O, highlighting its crystallization in the triclinic space group P-1, which provides insights into the molecular arrangement and potential interactions of similar compounds (Cao et al., 2010).
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Kumar et al. (2012) on the synthesis of some (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, which are derivatives closely related to the chemical structure , showed that these compounds exhibited significant antimicrobial activity. The presence of a methoxy group in these compounds was associated with high antimicrobial potency (Satyender Kumar, Meenakshi, Sunil Kumar, & Parvin Kumar, 2012).
Crystal Structure Analysis
Cao et al. (2010) synthesized and characterized a compound closely related to the structure , focusing on its crystal structure. This study provides valuable insights into the structural aspects of such compounds, which can be fundamental for understanding their biological activities and interactions (Ziqing Cao, Hong-Ru Dong, Guo-liang Shen, & Heng-Shan Dong, 2010).
Biological Evaluation and Docking Studies
Research by Ravula et al. (2016) on novel pyrazoline derivatives synthesized via microwave-assisted methods explored their antiinflammatory and antibacterial activities. This study highlights the potential therapeutic applications of compounds within this chemical class, demonstrating significant biological activities and providing insights into their mechanisms of action through molecular docking studies (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, & J. N. S. Ch, Ra, 2016).
Anticancer and Antiviral Activities
A study by Jilloju et al. (2021) introduced ( ±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones, demonstrating promising in vitro anticoronavirus and antitumoral activities. This suggests the potential for developing novel therapeutic agents targeting viral infections and cancer from compounds related to the chemical structure (Parameshwara Chary Jilloju, L. Persoons, S. Kurapati, D. Schols, S. de Jonghe, D. Daelemans, & R. R. Vedula, 2021).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of imidazole , a heterocyclic compound known for its broad range of chemical and biological properties . Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives, which this compound is a part of, interact with their targets and cause changes that lead to their various biological activities . For instance, some imidazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(20-10-5-15(12-20)22-18-7-8-19-22)13-3-1-4-14(11-13)21-9-2-6-17-21/h1-4,6-9,11,15H,5,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESGXVIKIFZPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[(5-methyl-2-propan-2-ylcyclohexyl)oxy-phenylphosphoryl]propan-1-amine](/img/structure/B2498803.png)
![7-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2498807.png)

![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2498809.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B2498812.png)

![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498814.png)


![Phenylmethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2498817.png)
![6-cyclopropyl-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2498822.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B2498823.png)
![8-{[(1E)-2-(4-methoxyphenyl)-1-azavinyl]amino}-7-[(4-bromophenyl)methyl]-3-met hyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2498824.png)
![Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2498825.png)